Structural Differentiation from Unsubstituted Core
The target compound contains three functional groups absent in the unsubstituted 5H-oxazolo[3,2-a]pyridine core . The 5-oxo group introduces a hydrogen-bond acceptor and alters the electron density of the pyridine ring; the 7-methyl group adds steric bulk and lipophilicity; and the 6-carbonitrile provides a polar, electron-withdrawing substituent capable of participating in dipole interactions and serving as a synthetic handle for further derivatization . In contrast, the unsubstituted core (C7H7NO, MW 121.14 g/mol) lacks these features entirely . The molecular weight difference (176.17 vs. 121.14 g/mol, a 45% increase) and the presence of these three functional groups are likely to significantly alter solubility, metabolic stability, and target binding, but no head-to-head experimental comparison has been published .
| Evidence Dimension | Functional group presence and molecular weight |
|---|---|
| Target Compound Data | C9H8N2O2, MW 176.17, substituents: 7-methyl, 5-oxo, 6-carbonitrile |
| Comparator Or Baseline | Unsubstituted 5H-oxazolo[3,2-a]pyridine: C7H7NO, MW 121.14, no substituents |
| Quantified Difference | Molecular weight difference: +55.03 g/mol (+45%); presence of 3 additional functional groups vs. 0 |
| Conditions | Calculated from molecular formulas; no experimental assay context |
Why This Matters
The substantial structural deviation from the core scaffold means that any biological or physicochemical property established for the parent compound cannot be assumed for 77263-45-7; procurement decisions must be based on direct characterization of this specific derivative.
